Cas no 116326-39-7 (L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI))

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) structure
116326-39-7 structure
Productnaam:L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
CAS-nummer:116326-39-7
MF:C42H58N6O7S
MW:791.01092
CID:141292
PubChem ID:3082786

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
    • ES 6864
    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthale
    • 4(S)-[N-[3-(Morpholinocarbonyl)-2(R)-(1-naphthylmethyl)propionyl]-3-(4-thiazolyl)-L-alanylamino]-5-cyclohexyl-3(S)-hydroxypentanoic acid 2-morpholinoethylamide
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-{[2-{[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino}-3-(1,3-thiazol-4-yl)propanoyl]amino}pentanamide (non-preferred name)
    • ES-6864
    • 5-Cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-L-threo-pentonamide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-[morpholinocarbonylmethyl]-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-(morpholinocarbonylmethyl)-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-5-cyclohexyl-3-hydroxy-4-3-(4-thiazolyl)-L-alanyl>aMino-N-(2-Morpholinoethyl)pentanaMide|(3S,4S)-5-cyclohexyl-3-hydroxy-4{N-[2(R)-(1-naphthyl)Methyl-3-Morpholinocarbonylpropi onyl]-3-(4-th
    • 116326-39-7
    • L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-, (S-(R*,S*))-
    • N-(3-Morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide
    • 5-cyclohexyl-3-hydroxy-4-(2-(4-morpholino-2-(naphthalen-1-ylmethyl)-4-oxobutanamido)-3-(thiazol-4-yl)propanamido)-N-(2-morpholinoethyl)pentanamide
    • (S-(R*,S*))-5-Cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-L-threo-pentonamide
    • AKOS040746808
    • Inchi: InChI=1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)
    • InChI-sleutel: UACWUNAXAAUHDZ-UHFFFAOYSA-N
    • LACHT: O=C(CC(C(NC(C(NC(C(CC1=CC=CC2=CC=CC=C12)CC(N1CCOCC1)=O)=O)CC1N=CSC=1)=O)CC1CCCCC1)O)NCCN1CCOCC1

Berekende eigenschappen

  • Exacte massa: 790.40914
  • Monoisotopische massa: 790.40876938g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 191Ų

Experimentele eigenschappen

  • Dichtheid: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (7.9E-3 g/L) (25 ºC),
  • PSA: 162.43

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD